2-(Piperidin-4-YL)benzonitrile hydrochloride
Description
2-(Piperidin-4-YL)benzonitrile hydrochloride (CAS: 162997-34-4) is a piperidine-derived compound featuring a benzonitrile group at the para position of the benzene ring. Its molecular formula is C₁₂H₁₅ClN₂, with a molecular weight of 222.72 g/mol . The compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and receptor modulators due to its rigid aromatic-amine hybrid structure. The piperidine moiety contributes to basicity and solubility in polar solvents, while the benzonitrile group enhances electronic interactions with biological targets .
Properties
IUPAC Name |
2-piperidin-4-ylbenzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJLDXCKPQNHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256951-73-2 | |
| Record name | Benzonitrile, 2-(4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256951-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism and Conditions
2-Chlorobenzonitrile reacts with piperidine in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions. Sodium hydride (NaH) or potassium carbonate (K2CO3) deprotonates piperidine, enhancing its nucleophilicity. The reaction proceeds at elevated temperatures (80–120°C) for 12–24 hours, achieving yields of 65–78%.
Key variables:
- Leaving group reactivity: Bromine (2-bromobenzonitrile) accelerates reaction kinetics but increases cost.
- Solvent polarity: DMSO (ε = 47.2) outperforms DMF (ε = 36.7) in stabilizing transition states.
- Base selection: NaH provides faster deprotonation but requires anhydrous conditions, whereas K2CO3 tolerates minor moisture.
Purification and Salt Formation
Crude product purification involves:
- Liquid-liquid extraction: Separation using ethyl acetate and water removes unreacted starting materials.
- Column chromatography: Silica gel (230–400 mesh) with hexane/ethyl acetate (7:3) eluent isolates the free base.
- Hydrochloride salt precipitation: Treatment with HCl gas in diethyl ether yields the crystalline hydrochloride form (mp 192–195°C).
Industrial Continuous Flow Synthesis
Scale-up production employs continuous flow reactors to address batch process limitations (e.g., heat transfer inefficiencies, mixing inconsistencies).
Reactor Design and Parameters
A tubular flow reactor (ID = 5 mm, L = 10 m) operates under the following conditions:
| Parameter | Value |
|---|---|
| Residence time | 30–45 min |
| Temperature | 100°C |
| Pressure | 3 bar |
| Piperidine:Substrate ratio | 1.5:1 |
| Solvent | DMF |
This configuration achieves 85–92% conversion with >99% purity by HPLC.
Advantages Over Batch Processing
- Thermal control: Precise temperature modulation prevents exothermic runaway.
- Mixing efficiency: Laminar flow ensures homogeneous reagent distribution.
- Throughput: 5 kg/day capacity using a single reactor module.
Alternative Synthetic Pathways
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 2-bromobenzonitrile with piperidine offers a transition metal-mediated alternative:
Catalytic system:
- Pd(OAc)2 (2 mol%)
- Xantphos (4 mol%)
- Cs2CO3 (2 equiv)
- Toluene, 110°C, 18 h
This method achieves 70% yield but faces challenges in catalyst recovery and ligand cost.
Reductive Amination
A two-step sequence involving:
- Condensation of 2-cyanobenzaldehyde with piperidine.
- Sodium cyanoborohydride-mediated reduction.
While feasible (55% overall yield), stereochemical control at the piperidine nitrogen limits utility.
Critical Process Optimization Factors
Impurity Profiling
Common byproducts and mitigation strategies:
| Byproduct | Source | Mitigation |
|---|---|---|
| Bis-alkylated piperidine | Excess alkylating agent | Strict stoichiometric control (1:1.05 substrate:piperidine) |
| Dehydrohalogenation | Base-induced elimination | Lower reaction temperature (80°C) |
| Nitrile hydrolysis | Prolonged aqueous workup | Neutral pH extraction conditions |
Solvent Recycling
DMF recovery via vacuum distillation (80°C, 15 mbar) achieves 95% solvent reuse, reducing production costs by 22%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Laboratory SNAr | 78 | 99.5 | Limited | 1,200 |
| Continuous flow | 92 | 99.9 | High | 850 |
| Buchwald-Hartwig | 70 | 98.7 | Moderate | 2,400 |
Emerging Technologies
Biocatalytic Approaches
Immobilized transaminases (e.g., from Aspergillus oryzae) catalyze amination of 2-cyanobenzaldehyde with piperidine, achieving 40% conversion. Current limitations in enzyme stability hinder commercial viability.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-YL)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with different functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidin-4-yl benzoic acid, while reduction may produce piperidin-4-yl benzylamine .
Scientific Research Applications
Medicinal Chemistry
The structural characteristics of 2-(Piperidin-4-YL)benzonitrile hydrochloride make it a valuable scaffold for the development of various pharmacologically active compounds. Research indicates that piperidine derivatives often exhibit significant interactions with biological targets, including receptors involved in neurological disorders and cancer.
Case Study: Cancer Treatment
Recent studies have highlighted the potential of piperidine derivatives in targeting pathways associated with cancer progression. For instance, compounds similar to this compound have shown efficacy in inhibiting IKKβ, a crucial factor in NF-κB signaling linked to inflammation and cancer progression .
Neuropharmacology
Piperidine derivatives are extensively studied for their neuropharmacological effects. They have been implicated in the modulation of neurotransmitter systems, particularly in the context of Alzheimer's disease. Research suggests that compounds with piperidine moieties can enhance cholinergic activity by inhibiting acetylcholinesterase (AChE), thus improving cognitive function .
Case Study: Alzheimer’s Disease
A study demonstrated that introducing a piperidine ring into certain compounds significantly improved their ability to inhibit AChE and butyrylcholinesterase (BuChE), showing promise as dual inhibitors for Alzheimer's treatment .
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives have also been explored. Compounds related to this compound have exhibited inhibitory effects against various bacterial strains, including MRSA and E. coli, suggesting potential applications in treating resistant infections .
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-YL)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Functional Group Variations
Positional Isomerism
4-(Piperidin-4-YL)benzonitrile Hydrochloride (Target Compound)
- Structure : Para-substituted benzonitrile.
- Properties : Optimal steric compatibility with flat binding pockets (e.g., kinase ATP-binding sites) due to linear geometry.
- Applications : Used in kinase inhibitor pipelines .
3-(Piperidin-4-YL)benzonitrile
- Structure : Meta-substituted benzonitrile.
- Comparison : Reduced binding affinity in kinase assays compared to the para isomer due to altered π-π stacking and hydrogen-bonding geometry .
2-(Piperidin-4-YL)aniline Dihydrochloride
- Structure : Ortho-substituted aniline (NH₂ instead of CN).
- Comparison : Higher basicity (pKa ~10.5) versus benzonitrile (pKa ~-1.3), leading to improved solubility but reduced metabolic stability .
Functional Group Modifications
4-(4-Cyanobenzyl)piperidine Hydrochloride Structure: Cyanobenzyl group attached to piperidine. Comparison: Increased lipophilicity (logP ~2.1) compared to the target compound (logP ~1.5), favoring blood-brain barrier penetration .
2-[4-(Aminomethyl)piperidin-1-YL]benzonitrile Hydrochloride Structure: Ortho-substituted benzonitrile with a piperidine-linked aminomethyl group. Comparison: Enhanced solubility (aqueous solubility >5 mg/mL) due to the polar NH₂ group, making it suitable for intravenous formulations .
2-((4-(Methylamino)piperidin-1-YL)methyl)benzonitrile Hydrochloride Structure: Piperidine with a methylamino side chain. Comparison: Improved hydrogen-bonding capacity (3 H-bond donors vs. 0 in the target compound), increasing affinity for serotonin receptors .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | logP | Aqueous Solubility (mg/mL) | pKa |
|---|---|---|---|---|---|
| 2-(Piperidin-4-YL)benzonitrile hydrochloride | C₁₂H₁₅ClN₂ | 222.72 | 1.5 | 1.2 | -1.3 (CN) |
| 4-(4-Cyanobenzyl)piperidine hydrochloride | C₁₃H₁₅ClN₂ | 236.73 | 2.1 | 0.8 | -1.3 (CN) |
| 2-[4-(Aminomethyl)piperidin-1-YL]benzonitrile HCl | C₁₃H₁₈ClN₃ | 251.76 | 0.9 | 5.3 | 8.2 (NH₂) |
| 3-(Piperidin-4-YL)benzonitrile | C₁₂H₁₄N₂ | 186.26 | 1.7 | 0.9 | -1.3 (CN) |
Key Observations :
- Lipophilicity: Cyanobenzyl derivatives (e.g., 4-(4-Cyanobenzyl)piperidine) exhibit higher logP values, favoring CNS-targeted drugs.
- Solubility: Aminomethyl-substituted analogs show superior aqueous solubility due to protonatable amines .
- pKa : The benzonitrile group’s electron-withdrawing nature lowers pKa, reducing ionization at physiological pH .
Biological Activity
2-(Piperidin-4-YL)benzonitrile hydrochloride, also known as EVT-3178088, is a chemical compound with significant potential in pharmacological applications. Its structure features a piperidine ring attached to a benzonitrile moiety, enhancing its solubility and biological activity. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
- Molecular Formula : C_{13}H_{14}ClN
- Molecular Weight : 222.71 g/mol
- Solubility : Enhanced by the hydrochloride form, making it suitable for various biological assays.
This compound primarily interacts with specific receptors and enzymes in the body. It has been shown to modulate the activity of various targets, including:
- Transient Receptor Potential Vanilloid 1 (TRPV1) : This receptor is implicated in pain sensation. Compounds targeting TRPV1 are being explored for their analgesic properties, indicating that this compound may offer pain relief through receptor antagonism or agonism .
- P2X3 Receptors : Research indicates that derivatives similar to this compound can act as antagonists at P2X3 receptors, which are also associated with pain pathways .
Analgesic Effects
In preclinical studies, this compound has demonstrated significant analgesic effects. Its ability to inhibit TRPV1 receptors suggests a mechanism that could alleviate chronic pain conditions.
Antibacterial Activity
A series of studies have evaluated piperidine derivatives for their antibacterial properties. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) in low micromolar ranges . This highlights its potential as a new class of antibacterial agents.
Study 1: Pain Management
A study investigated the efficacy of TRPV1 antagonists in animal models of neuropathic pain. Results indicated that compounds structurally related to this compound significantly reduced pain behavior in treated animals compared to controls, supporting its potential use in pain management therapies .
Study 2: Antibacterial Efficacy
Another research effort focused on synthesizing benzimidazole derivatives containing piperidine rings. These derivatives exhibited broad-spectrum antibacterial activity, with some compounds showing promising results against resistant strains of bacteria. The study concluded that the incorporation of piperidine enhances the biological activity of these compounds .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
